![molecular formula C17H22N4O B5792249 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)
3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, also known as TMEPH, is a chemical compound that has gained attention for its potential applications in scientific research. TMEPH is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in animal models of inflammation. 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been reported to reduce body weight and improve lipid metabolism in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been shown to exhibit various biochemical and physiological effects, making it a potential candidate for the study of inflammation, cancer, diabetes, and obesity. However, 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide have not been fully evaluated, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for the study of 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide. Further research is needed to elucidate its mechanism of action and pharmacological properties. Studies are also needed to evaluate the safety and toxicity of 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide. Additionally, 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. The development of novel derivatives of 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide could also be explored for their potential applications in scientific research.
Méthodes De Synthèse
3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been synthesized using various methods, including the reaction of 4-methylacetophenone with hydrazine hydrate, followed by the reaction with tert-butyl acetoacetate and 3-methyl-1-phenyl-2-pyrazolin-5-one. Another method involves the reaction of 4-methylacetophenone with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and 3-methyl-1-phenyl-2-pyrazolin-5-one. The synthesis of 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide using these methods has been reported to yield high purity and good yield.
Applications De Recherche Scientifique
3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells and induce cell death in vitro. It has also been reported to reduce inflammation and oxidative stress in animal models of inflammation. 3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
IUPAC Name |
5-tert-butyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-6-8-13(9-7-11)12(2)18-21-16(22)14-10-15(20-19-14)17(3,4)5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFDYPPQJWGEB-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C(C)(C)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)

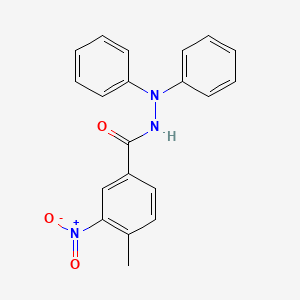
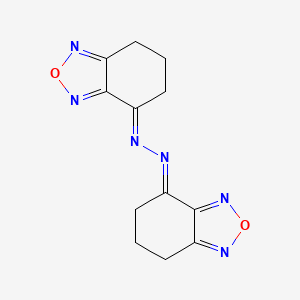
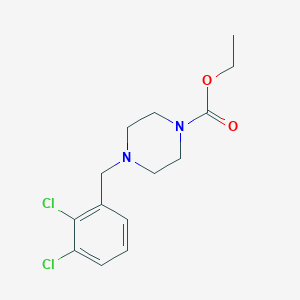
![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)

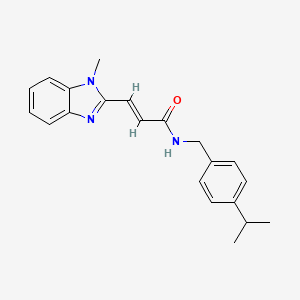
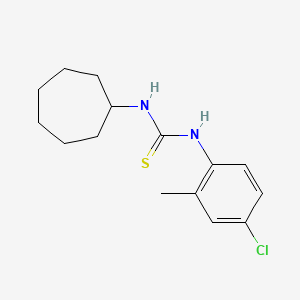

![5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5792257.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B5792263.png)